molecular formula C18H17ClN4O2S B8640284 6-{[4-(3-Chlorophenyl)piperazino]carbonyl}-5-methylthieno[2,3-D]pyrimidin-4(3H)-one

6-{[4-(3-Chlorophenyl)piperazino]carbonyl}-5-methylthieno[2,3-D]pyrimidin-4(3H)-one

Cat. No. B8640284
M. Wt: 388.9 g/mol
InChI Key: ONVQIKOURMRNIS-UHFFFAOYSA-N
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Patent
US08133998B2

Procedure details

To a solution of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, (2 g, 9.5 mmol) in DMF (20 mL) was added DIEA (5 mL, 28.5 mmol), 1-(3-chlorophenyl)piperazine hydrochloride (2.2 g, 9.5 mmol), and HATU (4.7 g, 12.3 mmol). The reaction mixture was stirred at RT overnight. The reaction mixture was diluted with EtOAc (60 mL) and the organic layer was washed successively with sat. NaHCO3 aq. (50 mL) and brine (50 mL). The organic layer was separated, dried over Na2SO4, and concentrated to give crude product as a gummy solid. Purification by flash column chromatography using EtOAc as the eluent afforded the 3 g of pure 6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one, (yield: 81%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:9](=[O:11])[NH:8][CH:7]=[N:6][C:5]=2[S:4][C:3]=1[C:12]([OH:14])=O.CCN(C(C)C)C(C)C.Cl.[Cl:25][C:26]1[CH:27]=[C:28]([N:32]2[CH2:37][CH2:36][NH:35][CH2:34][CH2:33]2)[CH:29]=[CH:30][CH:31]=1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C.CCOC(C)=O>[Cl:25][C:26]1[CH:27]=[C:28]([N:32]2[CH2:37][CH2:36][N:35]([C:12]([C:3]3[S:4][C:5]4[N:6]=[CH:7][NH:8][C:9](=[O:11])[C:10]=4[C:2]=3[CH3:1])=[O:14])[CH2:34][CH2:33]2)[CH:29]=[CH:30][CH:31]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=C(SC=2N=CNC(C21)=O)C(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2.2 g
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1)N1CCNCC1
Name
Quantity
4.7 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed successively with sat. NaHCO3 aq. (50 mL) and brine (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product as a gummy solid
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)N1CCN(CC1)C(=O)C1=C(C2=C(N=CNC2=O)S1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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